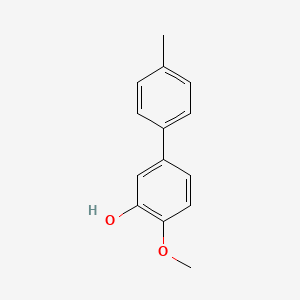

2-Methoxy-5-(4-methylphenyl)phenol

Description

The exact mass of the compound this compound, 95% is 214.099379685 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-3-5-11(6-4-10)12-7-8-14(16-2)13(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNZEUWJTDENMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685411 | |

| Record name | 4-Methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261996-11-5 | |

| Record name | 4-Methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 2-Methoxy-5-(4-methylphenyl)phenol"

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Physical and Chemical Properties of 2-Methoxy-5-(4-methylphenyl)phenol

Introduction

This technical guide serves as a comprehensive resource on the physical and chemical properties of the organic compound this compound. Due to the limited availability of experimental data for this specific molecule in publicly accessible scientific literature and databases, this document focuses on providing predicted properties and outlining general experimental protocols applicable to its structural class. This guide is intended to support researchers and professionals in drug development and related scientific fields by providing a foundational understanding of this compound.

Compound Identification and Structure

-

IUPAC Name: this compound

-

Synonyms: 4'-Methyl-[1,1'-biphenyl]-3,4-diol monomethyl ether; 3-Methoxy-5-(p-tolyl)phenol

-

Molecular Formula: C₁₄H₁₄O₂

-

Molecular Weight: 214.26 g/mol

-

Chemical Structure:

Predicted Physical and Chemical Properties

In the absence of experimentally determined data, computational methods provide valuable estimates for the physicochemical properties of this compound. The following table summarizes these predicted values, which are essential for designing experimental work, including synthesis, purification, and formulation.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature based on its molecular weight and aromatic structure. |

| Boiling Point | Not available | Likely to be high due to its molecular weight and potential for hydrogen bonding. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO. | The phenol and methoxy groups offer some polarity, while the biphenyl structure is largely nonpolar. |

| pKa (Phenolic Hydroxyl) | ~10 | The acidity of the phenolic proton is influenced by the electron-donating methoxy group and the phenyl ring. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Indicates a preference for lipophilic environments, suggesting potential for membrane permeability. |

Proposed Experimental Protocols

The following sections detail generalized experimental methodologies that can be adapted for the synthesis, purification, and characterization of this compound and its analogs.

Synthesis: Suzuki Coupling Reaction

A common and effective method for the synthesis of biphenyl compounds is the Suzuki coupling reaction. This protocol outlines a general procedure.

Workflow for Suzuki Coupling

Caption: General workflow for the synthesis of this compound via a Suzuki coupling reaction.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-methoxyphenol (1 equivalent), (4-methylphenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) and a base such as potassium carbonate (2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to aromatic protons, the methoxy group protons, and the methyl group protons. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the aromatic carbons, the methoxy carbon, and the methyl carbon. |

| Mass Spectrometry (MS) | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the phenolic O-H stretch, C-O stretches, and aromatic C-H and C=C stretches. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for this compound, compounds with similar structural motifs, such as other biphenyls and polyphenols, are known to exhibit a range of biological effects. These can include antioxidant, anti-inflammatory, and anticancer activities.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical model of how this compound might modulate cellular pathways based on the activities of structurally related compounds.

This diagram illustrates potential mechanisms of action, such as the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory pathways like NF-κB, which are common targets for phenolic compounds.

Conclusion

This technical guide provides a foundational overview of this compound, focusing on its predicted properties and general experimental protocols. While experimental data for this specific compound is scarce, the information presented here offers a valuable starting point for researchers. Further experimental validation is necessary to confirm the predicted properties and to explore the potential biological activities of this molecule. As new research emerges, this guide can be updated to incorporate novel findings.

Spectroscopic Analysis of 2-Methoxy-5-(4-methylphenyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characteristics of the biphenyl derivative 2-Methoxy-5-(4-methylphenyl)phenol . Despite a comprehensive search of scientific literature and chemical databases, no published experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound could be located. This suggests that the compound may be novel or not widely synthesized and characterized.

In light of this, the following guide provides a detailed prediction of the expected spectroscopic data for this compound. These predictions are grounded in fundamental principles of spectroscopy and are supported by comparative analysis of structurally similar compounds for which experimental data is available. This document also outlines the standard experimental protocols for acquiring such data and presents a general workflow for the spectroscopic analysis of a novel chemical entity.

Predicted Spectroscopic Data of this compound

While experimental data is not available, the following tables summarize the predicted spectroscopic features of this compound based on the analysis of related compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~7.3-7.5 | m | 4H | Ar-H (p-tolyl) | Protons on the p-tolyl ring are expected in this region. |

| ~6.8-7.0 | m | 3H | Ar-H (phenol) | Protons on the substituted phenol ring. |

| ~5.0-6.0 | br s | 1H | -OH | The phenolic hydroxyl proton signal is typically broad and its position is concentration-dependent. |

| ~3.9 | s | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet. |

| ~2.4 | s | 3H | -CH₃ | The methyl group protons on the p-tolyl ring will appear as a sharp singlet. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Predicted Rationale |

| ~155-160 | Ar-C-O | Quaternary carbon attached to the hydroxyl group. |

| ~145-150 | Ar-C-O | Quaternary carbon attached to the methoxy group. |

| ~135-140 | Ar-C (quat) | Quaternary carbons of the biphenyl linkage. |

| ~128-132 | Ar-C-H | Aromatic carbons in the p-tolyl ring. |

| ~110-125 | Ar-C-H | Aromatic carbons in the phenol ring. |

| ~55-56 | -OCH₃ | Methoxy carbon. |

| ~21 | -CH₃ | Methyl carbon of the p-tolyl group. |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| ~3400-3600 | Broad | O-H stretch | Phenolic hydroxyl group. |

| ~3000-3100 | Medium | C-H stretch (aromatic) | Aromatic C-H bonds. |

| ~2850-2960 | Medium | C-H stretch (aliphatic) | Methyl and methoxy C-H bonds. |

| ~1580-1620 | Strong | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |

| ~1230-1270 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretch of the methoxy group. |

| ~1020-1050 | Medium | C-O stretch (aryl ether) | Symmetric C-O-C stretch of the methoxy group. |

| ~1150-1250 | Strong | C-O stretch (phenol) | Phenolic C-O bond. |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation | Predicted Rationale |

| 214 | [M]⁺ | Molecular ion peak. |

| 199 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 183 | [M-OCH₃]⁺ | Loss of a methoxy radical. |

| 181 | [M-CH₃-H₂O]⁺ | Subsequent loss of water from the [M-CH₃]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion from the p-tolyl group. |

Spectroscopic Data of Analogous Compounds

The following tables present the experimental spectroscopic data for compounds structurally related to this compound, which were used as a basis for the predictions above.

4'-Methoxy-2-methylbiphenyl

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s, 3H), 2.28 (s, 3H) ppm. |

| ¹³C NMR | Data not readily available in the search results. |

| Reference | Supporting Information for "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water". |

3-Hydroxy-4-methoxybiphenyl

| Spectroscopic Data | |

| ¹H NMR (300 MHz) | Analysis of multiplets and NOE difference experiments indicated that the methoxy and hydroxy groups are ortho to each other, and the phenyl group is meta to the hydroxy group.[1] |

| Reference | NMR-biphenyl-3-hydroxy-4-methoxy-NOE-r-10l.[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a solids probe can also be used.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard technique that produces a characteristic fragmentation pattern, which is useful for structural elucidation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern provides information about its structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust, data-driven prediction of its NMR, IR, and MS spectra. These predictions, based on the analysis of structurally related compounds, offer a valuable resource for researchers working on the synthesis or identification of this molecule. The outlined experimental protocols and workflow further serve as a practical guide for the empirical validation of these predictions. This work underscores the importance of both predictive analysis and experimental verification in the structural elucidation of novel chemical entities.

References

The Biological Activity of Novel Biphenolic Compounds: A Technical Guide for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Biphenolic compounds, characterized by two covalently linked phenolic rings, represent a significant class of natural and synthetic molecules with a broad spectrum of biological activities. Their structural diversity, arising from different linkage patterns and substituent groups, allows for a wide range of interactions with biological targets. This technical guide provides an in-depth overview of the key biological activities of novel biphenolic compounds, including their antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties. It details the underlying mechanisms of action, focusing on key signaling pathways, and presents quantitative data in structured tables for comparative analysis. Furthermore, this document furnishes detailed experimental protocols for the evaluation of these activities, supplemented by workflow and pathway diagrams to facilitate understanding and application in a research and development setting.

Key Biological Activities and Mechanisms

Biphenolic compounds, such as lignans and other natural products like honokiol, magnolol, and curcumin, exhibit a wide array of pharmacological effects.[1][2][3] Their health-promoting properties are largely attributed to their antioxidant, anti-inflammatory, and hormone-regulating capabilities.[4]

Antioxidant Activity

The core of the bioactivity of many biphenolic compounds lies in their antioxidant potential. The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thus breaking the chain reactions of oxidation that lead to cellular damage.[5] This chain-breaking antioxidant activity is fundamental to their protective effects against oxidative stress-mediated pathologies.[5][6]

The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[6][7] The structure, particularly the number and position of hydroxyl groups, significantly influences the antioxidant efficacy.[8]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Biphenolic compounds have demonstrated potent anti-inflammatory effects by modulating critical signaling pathways.[9] They can inhibit the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), and enzymes like cyclooxygenase-2 (COX-2).[3][9]

Key mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[1][3][9] For example, resveratrol, a well-known biphenolic compound, can suppress NF-κB activation, thereby reducing the expression of inflammatory genes.[9] Similarly, lignans such as syringaresinol have been shown to suppress both NF-κB and MAPK pathways.[1]

Anticancer Activity

The antiproliferative and pro-apoptotic effects of biphenolic compounds against various cancer cell lines are well-documented.[10][11] Lignans, for instance, are metabolized by gut microbiota into enterolignans, which have shown potential in preventing hormone-dependent cancers.[4][10]

Their anticancer mechanisms are multifaceted and include:

-

Inducing Apoptosis: Triggering programmed cell death in cancer cells.[10]

-

Inhibiting Proliferation: Halting the uncontrolled growth of tumor cells.[11]

-

Modulating Signaling Pathways: Interfering with pathways essential for cancer cell survival and growth.[12]

Compounds like magnolol have been shown to inhibit cell growth and induce apoptosis in cancer cells.[2] The cytotoxic activity is typically assessed using the MTT assay on various cancer cell lines, such as MCF-7 (breast cancer).[11][13]

Enzyme Inhibition

Biphenolic compounds are known to inhibit a variety of enzymes, making them attractive candidates for treating metabolic disorders and other conditions. A notable example is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[14] Overproduction of melanin can lead to dermatological issues, and tyrosinase inhibitors are sought after for skin-whitening applications.[14] Biphenolic compounds like 4,4′-dihydroxybiphenyl and honokiol have been identified as potent tyrosinase inhibitors.[14]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity data for representative biphenolic compounds from the literature.

Table 1: Tyrosinase Inhibitory Activity of Biphenolic Compounds

| Compound | IC50 Value (μM) | Type of Inhibition | Source |

| 4,4′-dihydroxybiphenyl | 1.91 | - | [14] |

| Honokiol | 67.9 | - | [14] |

| Biphenol Compound 20 | 26.20 | Reversible, Mixed-type | [14] |

| Fortuneanoside E | 140 | - | [14] |

IC50: The half-maximal inhibitory concentration.

Table 2: Anticancer Activity of Biphenolic Compounds (MTT Assay)

| Compound/Derivative | Cell Line | IC50 Value | Source |

| Potent Derivative 19 | HeLa | 5.3 µM | [13] |

| Potent Derivative 19 | DU145 | 6.8 µM | [13] |

| Compound 5 | HeLa | 10.1 µM | [13] |

| Compound 5 | DU145 | 9.3 µM | [13] |

| Naphthoquinone 5 | MCF-7 | 26.05 µM | [13] |

IC50: The half-maximal inhibitory concentration, indicating cytotoxic potency.

Key Signaling Pathways

The biological effects of biphenolic compounds are often mediated through the modulation of complex intracellular signaling networks. Diagrams for the NF-κB, Nrf2, and MAPK pathways are provided below.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many biphenolic compounds exert their anti-inflammatory effects by inhibiting this translocation.[3][9]

References

- 1. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magnolia magnolia grandiflora: Topics by Science.gov [science.gov]

- 3. Natural product derived phytochemicals in managing acute lung injury by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidants: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | 132470-28-1 | Benchchem [benchchem.com]

- 9. Resveratrol and beyond: The Effect of Natural Polyphenols on the Cardiovascular System: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers

Introduction: The Role of 2-Methoxyphenols as Antioxidants

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer[1]. Phenolic compounds, ubiquitous in the plant kingdom, are a major class of natural antioxidants. Their ability to scavenge free radicals is primarily attributed to the presence of hydroxyl (-OH) groups attached to an aromatic ring, which can donate a hydrogen atom to stabilize a radical[2][3].

The 2-methoxyphenol (guaiacol) scaffold is a fundamental structural motif in many natural and synthetic compounds with significant biological activities[4][5]. The presence of the methoxy (-OCH3) group adjacent to the phenolic hydroxyl group can modulate the antioxidant activity through electronic and steric effects, influencing the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical[3][6]. This guide will delve into the methodologies used to assess the antioxidant potential of 2-methoxyphenol derivatives, present quantitative data from key studies, and illustrate the underlying mechanisms and experimental workflows.

In Vitro Antioxidant Activity Assays: Experimental Protocols

The evaluation of antioxidant potential is commonly performed using a battery of in vitro assays, each with a specific mechanism of action. The following sections detail the protocols for the most frequently employed assays in the study of phenolic antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically[7][8].

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or a cuvette, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound[9].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, a change that can be quantified spectrophotometrically[1][10].

Protocol:

-

Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the antioxidant sample to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog[11].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay is based on the single electron transfer (SET) mechanism[12][13].

Protocol:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Reaction: Add a small volume of the sample to a larger volume of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the blue-colored product at 593 nm.

-

Quantification: The antioxidant capacity is determined against a standard curve of a known antioxidant, such as FeSO₄ or Trolox[14].

Quantitative Antioxidant Activity of 2-Methoxyphenol Derivatives

The following tables summarize the reported antioxidant activities of several 2-methoxyphenol derivatives from the scientific literature. This data provides a comparative basis for understanding the structure-activity relationships within this class of compounds.

Table 1: DPPH Radical Scavenging Activity of Selected 2-Methoxyphenol Derivatives

| Compound Name | IC50/EC50 (µg/mL or µM) | Reference Compound | IC50/EC50 of Reference | Source |

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 10.46 ppm | - | - | [7][9] |

| Syringaldehyde | ~15 µg/mL | Ascorbic Acid | ~5 µg/mL | [15] |

| 2,6-dimethoxy-4-((phenylamino)methyl)phenol | ~20 µg/mL | Ascorbic Acid | ~5 µg/mL | [15] |

| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | ~25 µg/mL | Ascorbic Acid | ~5 µg/mL | [15] |

Table 2: ABTS Radical Cation Scavenging Activity of Selected Compounds

| Compound Name | IC50 (µg/mL) | Reference Compound | IC50 of Reference | Source |

| Gallic acid hydrate | 1.03 ± 0.25 | - | - | [10] |

| (+)-Catechin hydrate | 3.12 ± 0.51 | - | - | [10] |

| Caffeic acid | 1.59 ± 0.06 | - | - | [10] |

| Quercetin | 1.89 ± 0.33 | - | - | [10] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Compounds

| Compound Name | Antioxidant Power (µM Fe²⁺/g or other unit) | Reference Compound | Antioxidant Power of Reference | Source |

| Syringaldehyde | Lower than Schiff bases | BHT | - | [15] |

| 2,6-dimethoxy-4-((phenylamino)methyl)phenol | Higher than Syringaldehyde | BHT | - | [15] |

| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Lower than the other Schiff base | BHT | - | [15] |

Mechanisms of Action and Experimental Visualization

The antioxidant activity of phenolic compounds proceeds through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT)[6][16].

Caption: General mechanisms of radical scavenging by phenolic antioxidants.

The workflow for assessing the antioxidant potential of a novel compound typically follows a standardized procedure from synthesis to data interpretation.

Caption: A typical experimental workflow for antioxidant potential assessment.

At present, specific signaling pathways modulated by 2-Methoxy-5-(4-methylphenyl)phenol have not been elucidated in the literature. However, many phenolic antioxidants are known to influence cellular signaling pathways related to the endogenous antioxidant response, such as the Nrf2-Keap1 pathway. Further research is warranted to explore the cellular effects of this class of compounds.

Conclusion and Future Directions

The 2-methoxyphenol scaffold is a promising platform for the development of novel antioxidant agents. The available data on various derivatives demonstrate their capacity to scavenge free radicals and reduce oxidative species through mechanisms involving hydrogen atom and electron transfer. The structure-activity relationship appears to be influenced by the nature and position of substituents on the phenolic ring.

Future research should focus on the systematic synthesis and evaluation of a wider range of 2-methoxyphenol derivatives, including the title compound this compound. Such studies should not only employ a comprehensive panel of in vitro assays but also extend to cellular and in vivo models to assess bioavailability, metabolism, and the impact on oxidative stress-related signaling pathways. This will provide a more complete understanding of their therapeutic potential and pave the way for their application in the prevention and treatment of oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]

- 13. cropj.com [cropj.com]

- 14. Comparative assessment of total phenolic content and <i>in vitro</i> antioxidant activities of bark and leaf methanolic extracts of Manilkara hexandra (Roxb.) Dubard - Journal of King Saud University - Science [jksus.org]

- 15. researchtrend.net [researchtrend.net]

- 16. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Properties of Substituted Biphenols

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Substituted biphenols, a class of phenolic compounds, have emerged as a promising scaffold for designing new antibacterial and antifungal drugs. Their structural versatility allows for modifications that can enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of the antimicrobial properties of substituted biphenols, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to Biphenols as Antimicrobial Agents

Biphenols, characterized by two covalently linked phenol rings, are prevalent in nature and have been the subject of extensive synthetic modification. Their inherent antimicrobial activity is often attributed to the hydroxyl groups, which can disrupt microbial cell processes.[1] By modifying the biphenyl core with various substituents—such as halogens, alkyl groups, and other functional moieties—researchers can fine-tune the compound's physicochemical properties, like lipophilicity and electronic distribution, to optimize antimicrobial efficacy.[2] Several derivatives have shown potent activity against a range of pathogens, including multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3]

Structure-Activity Relationships (SAR)

The antimicrobial potency of substituted biphenols is highly dependent on the nature and position of their substituents. Understanding these structure-activity relationships is critical for rational drug design.

-

Hydroxyl Groups: The presence of hydroxyl (-OH) groups is often crucial for activity. Many active biphenols are polyhydroxylated, and these groups are believed to interact with bacterial cell membranes or essential enzymes.[3][4]

-

Lipophilicity and Alkyl Chains: Increasing the hydrophobic character of the molecule, for instance by adding alkyl chains, can enhance its ability to penetrate the lipid-rich bacterial cell membrane. However, there is often an optimal chain length beyond which activity may decrease.[5]

-

Electron-Withdrawing Groups: The addition of strong electron-withdrawing groups, such as trifluoromethyl (-CF3), on one of the phenyl rings has been shown to be beneficial for antibacterial activity.[4]

-

Steric Bulk: The steric bulk of substituents ortho to the phenolic hydroxyl groups can influence efficacy. For some analogs, larger groups in this position lead to more potent minimum inhibitory concentrations (MICs).[3]

-

Linkers and Heterocycles: Introducing flexible linkers (e.g., ester, amide) between the phenolic rings or incorporating heterocyclic moieties like tetrazoles can significantly modulate the biological activity, sometimes leading to compounds with broad-spectrum effects or improved therapeutic indices.[3][6]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted biphenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible in vitro growth of a microorganism.[7]

Table 1: Antimicrobial Activity (MIC) of Substituted Biphenols against Gram-Positive Bacteria

| Compound / Derivative | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 43 (Amphiphilic Bisphenol) | S. aureus | 0.78-1.56 | [8] |

| Methicillin-resistant S. aureus (MRSA) | 0.78-1.56 | [8] | |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) | MRSA | 6.25 | [4] |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m ) | MRSA | 3.13 | [4] |

| Multidrug-resistant E. faecalis | 6.25 | [4] | |

| Honokiol Analog 4C (Ethylene-linked) | MRSA | 1-4 | [3] |

| E. faecalis | 2-4 | [3] | |

| E. faecium | 2-4 | [3] | |

| Biphenyl Tetrazole Derivative | B. subtilis | 15.6 | [6] |

| Chloro-substituted Quaternary Ammonium Salt 15c | S. aureus | 8 µM |[9] |

Table 2: Antimicrobial Activity (MIC) of Substituted Biphenols against Gram-Negative Bacteria

| Compound / Derivative | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bisphenol-C Derivatives | E. coli MTCC-443 | Moderate | [5] |

| S. typhi MTCC-98 | Moderate | [5] | |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) | Carbapenem-resistant A. baumannii | Comparable to Ciprofloxacin | [4] |

| Honokiol Analogs with Primary Amines (10H-J ) | A. baumannii | Modest Activity | [3] |

| Biphenyl Tetrazole Derivative | E. coli | >100 | [6] |

| Chloro-substituted Quaternary Ammonium Salt 15c | E. coli | 16 µM | [9] |

| P. aeruginosa | 63 µM | [9] |

| Compound 51 (Amphiphilic Bisphenol) | P. aeruginosa | 1.56-6.25 |[10] |

Note: "Moderate" and "Comparable" activities are reported as described in the source literature where specific MIC values were not provided in the abstract.

Mechanism of Action

While diverse mechanisms may exist, a primary mode of action for many potent substituted biphenols is the disruption of the bacterial cell membrane.

-

Membrane Targeting: Amphiphilic biphenol derivatives can insert themselves into the bacterial cytoplasmic membrane. This disrupts the phospholipid bilayer, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), dissipation of membrane potential, and ultimately, cell death.[3][8][11] This mechanism is often rapid and is less likely to induce resistance compared to mechanisms that target specific enzymes.[8]

-

Enzyme Inhibition: Some biphenol derivatives act by inhibiting essential bacterial enzymes. For example, certain biaryl acid analogs have been found to be potent inhibitors of peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein maturation.[12] Others have shown inhibitory activity against succinate dehydrogenase (SDH), an enzyme vital for fungal respiration.[13]

Experimental Protocols

Reliable and reproducible data are paramount in drug development. The following are standardized protocols for evaluating the antimicrobial properties of substituted biphenols.

This method determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid medium.[14][15]

-

Preparation of Test Compound: Dissolve the substituted biphenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the test microorganism on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHIIB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cell lines, serving as a measure of cytotoxicity.[16][17]

-

Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., NIH/3T3 mouse fibroblasts, U937 human monocytes) at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the biphenol compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ (or IC₅₀) value, the concentration that reduces cell viability by 50%, is determined by plotting viability against compound concentration.

Cytotoxicity and Therapeutic Potential

A viable antimicrobial drug candidate must exhibit selective toxicity, meaning it should be potent against microbial pathogens while having minimal harmful effects on host cells.[18] Key parameters include cytotoxicity (CC₅₀) against mammalian cells and hemolytic activity (HC₅₀), the concentration causing 50% lysis of red blood cells.

Table 3: Cytotoxicity and Hemolytic Activity of Selected Biphenol Derivatives

| Compound / Derivative | Cell Line / Target | Cytotoxicity (CC₅₀ µg/mL) | Hemolytic Activity (HC₅₀ µg/mL) | Reference |

|---|---|---|---|---|

| Compound 43 | Not specified | > 100 | > 200 | [8] |

| Honokiol Analog 7A (Ester-linked) | Not specified | Less toxic than analog 4C | Not specified | [3] |

| Potent Biphenylglyoxamides | Human cells | Non-toxic at therapeutic dosages | Not specified |[9] |

The therapeutic index (TI), often calculated as CC₅₀/MIC, is a critical measure of a compound's potential for safe clinical use. A higher TI indicates greater selectivity and a more promising safety profile.[3]

Conclusion and Future Directions

Substituted biphenols represent a highly adaptable and promising class of compounds in the search for new antimicrobial agents. The research highlighted demonstrates that strategic modifications to the biphenyl scaffold can yield derivatives with potent activity against clinically relevant and drug-resistant bacteria. The prevalent mechanism of membrane disruption is particularly attractive due to its rapid bactericidal action and lower potential for resistance development.

Future research should focus on:

-

Systematic SAR studies to build predictive models for designing compounds with improved potency and spectrum.[19][2]

-

Optimizing the therapeutic index by designing analogs that maximize antimicrobial efficacy while minimizing host cell cytotoxicity.

-

In vivo efficacy studies in animal infection models to validate the therapeutic potential of the most promising lead compounds.[8]

-

Investigating activity against biofilms , as this is a major factor in chronic and device-related infections.[20][21]

By leveraging the chemical tractability of the biphenol core, the scientific community can continue to develop novel candidates that may one day contribute to the clinical arsenal against infectious diseases.

References

- 1. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. Development of novel bisphenol derivatives with a membrane-targeting mechanism as potent gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial agents targeting bacterial cell walls and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. emerypharma.com [emerypharma.com]

- 15. apec.org [apec.org]

- 16. In vitro Cytotoxicity of Bisphenol A in Monocytes Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 2-Methoxy-5-(4-methylphenyl)phenol and its derivatives. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document details established synthetic routes, presents key quantitative data, and outlines detailed experimental protocols. Additionally, it visualizes a common synthetic workflow and a relevant biological signaling pathway to provide a thorough understanding for researchers in drug discovery and development.

Core Synthetic Strategies: An Overview

The construction of the biaryl core of this compound derivatives primarily relies on well-established cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this would involve coupling a derivative of 2-methoxyphenol with a 4-methylphenylboronic acid, or vice versa. The reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields.

-

Ullmann Condensation: This classic copper-catalyzed reaction is another powerful tool for the formation of biaryl compounds. The traditional Ullmann reaction involves the coupling of two aryl halides in the presence of copper at elevated temperatures. A more modern and relevant variation for this synthesis would be a copper-catalyzed coupling of an aryl halide with a phenol. While effective, Ullmann reactions often require harsher conditions than Suzuki-Miyaura couplings.

Quantitative Data Summary

The following tables summarize key quantitative data for representative synthetic procedures for biphenyl phenol derivatives, providing a comparative overview of reaction efficiencies.

Table 1: Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methoxyphenol | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 (estimated) |

| 2 | 2-Methoxy-5-iodophenol | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 8 | 90-98 (estimated) |

Table 2: Ullmann Condensation for Biphenyl Synthesis

| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Iodo-2-methoxyphenol | Toluene | CuI (10) / L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 (estimated) |

| 2 | 4-Iodotoluene | 2-Methoxyphenol | Cu₂O (5) | Cs₂CO₃ | DMF | 110 | 18 | 75-85 (estimated) |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure based on established Suzuki-Miyaura coupling methodologies.

Materials:

-

5-Bromo-2-methoxyphenol

-

4-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 100°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Protocol 2: Synthesis of this compound via Ullmann Condensation

This protocol provides a general procedure based on Ullmann condensation principles.

Materials:

-

5-Iodo-2-methoxyphenol

-

4-Iodotoluene

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealable reaction tube, combine 5-iodo-2-methoxyphenol (1.0 eq), 4-iodotoluene (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Seal the tube and heat the reaction mixture to 120°C with stirring for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired product.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key Suzuki-Miyaura coupling step.

A Technical Guide to the Proposed Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(4-methylphenyl)phenol is a biphenyl compound characterized by a phenol ring substituted with a methoxy group and a p-tolyl group. Biphenyl structures are prevalent in medicinal chemistry and materials science. This document provides a comprehensive literature review and a proposed synthetic pathway for this compound, based on established chemical reactions. Due to the absence of a directly published synthesis for this specific molecule in the reviewed literature, this guide details a plausible and well-supported synthetic route utilizing the Suzuki-Miyaura cross-coupling reaction. This guide includes detailed, adaptable experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic pathway.

Proposed Synthetic Pathway

The most viable route for the synthesis of this compound is a Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1] The proposed synthesis involves three main stages:

-

Protection of the Phenolic Hydroxyl Group: The starting material, 5-bromo-2-methoxyphenol, has a free hydroxyl group that can interfere with the Suzuki-Miyaura coupling. Therefore, it is advisable to protect this group first. A common protecting group for phenols is the methoxymethyl (MOM) ether.

-

Suzuki-Miyaura Cross-Coupling: The protected 5-bromo-2-methoxyphenol derivative is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

-

Deprotection of the Phenolic Hydroxyl Group: The final step is the removal of the protecting group to yield the target molecule, this compound.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol, a biaryl compound. The methodology is based on the robust and widely-used Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron species.[1][2] This protocol outlines the required materials, step-by-step procedures for synthesis and purification, and a summary of quantitative data.

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of the target biaryl phenol is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for creating C(sp²)-C(sp²) bonds.[3] The reaction couples 5-bromo-2-methoxyphenol with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[1]

Reaction Scheme:

Experimental Protocol

Materials and Equipment

-

Reagents:

-

5-bromo-2-methoxyphenol (CAS: 6633-83-6)

-

4-methylphenylboronic acid (p-tolylboronic acid) (CAS: 5720-05-8)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3)

-

Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

-

1,4-Dioxane, anhydrous (CAS: 123-91-1)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for eluent)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas line (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and UV lamp

-

Step-by-Step Synthesis Procedure

-

Reagent Setup: To a 100 mL round-bottom flask, add 5-bromo-2-methoxyphenol (10.0 mmol, 2.03 g), 4-methylphenylboronic acid (12.0 mmol, 1.63 g), and potassium carbonate (25.0 mmol, 3.45 g).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg), to the flask.

-

Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask.

-

Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

-

Reaction: Place the flask in a heating mantle and heat the mixture to 90 °C with vigorous stirring. Maintain the reaction at this temperature under the inert atmosphere for 12 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent system) until the starting material (5-bromo-2-methoxyphenol) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 Hexane:EtOAc).

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol based on a 10 mmol scale.

| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents |

| 5-bromo-2-methoxyphenol | 203.04 | 10.0 | 2.03 | 1.0 |

| 4-methylphenylboronic acid | 135.96 | 12.0 | 1.63 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.45 | 2.5 |

| Pd(PPh₃)₄ | 1155.56 | 0.3 | 0.347 | 0.03 (3 mol%) |

| Product | 214.26 | - | - | - |

| Theoretical Yield | - | 10.0 | 2.14 | - |

| Typical Reported Yields | - | - | - | 75-90% |

Visualization

Experimental Workflow Diagram

Caption: A flowchart of the experimental workflow for the synthesis of the target compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Use of 2-Methoxy-5-(4-methylphenyl)phenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The protocols outlined below describe two robust synthetic methodologies: Directed Ortho-Cupration/Hydroxylation and a proposed Suzuki-Miyaura Cross-Coupling reaction.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented, offering flexibility in starting material selection and reaction conditions.

Directed Ortho-Cupration and Hydroxylation of 4-Methoxybiphenyl

This method utilizes the principle of directed ortho metalation (DoM), where a directing group, in this case, the methoxy group of 4-methoxybiphenyl, facilitates the deprotonation of the adjacent ortho position by a strong base. The resulting organometallic intermediate is then cuprated and subsequently hydroxylated to yield the desired product. This approach offers high regioselectivity.[1][2][3][4][5]

Suzuki-Miyaura Cross-Coupling

A versatile and widely used palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling, provides a powerful method for the formation of carbon-carbon bonds.[6][7][8][9] In a proposed synthesis, a suitable halogenated 2-methoxyphenol derivative can be coupled with 4-methylphenylboronic acid to afford this compound. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the directed ortho-cupration/hydroxylation route. Data for the proposed Suzuki-Miyaura coupling is based on typical yields for analogous reactions.

| Parameter | Directed Ortho-Cupration/Hydroxylation | Proposed Suzuki-Miyaura Cross-Coupling |

| Starting Materials | 4-Methoxybiphenyl | 5-Bromo-2-methoxyphenol, 4-Methylphenylboronic acid |

| Key Reagents | (TMP)₂Cu(CN)Li₂, t-BuOOH | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) | Toluene/Ethanol/Water or Dioxane/Water |

| Reaction Temperature | -78 °C to 0 °C | 80-100 °C |

| Reported Yield | 83%[10] | 70-95% (typical) |

| CAS Number | 37055-80-4[10] | 37055-80-4 |

| Molecular Formula | C₁₃H₁₂O₂[10] | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol [10] | 200.23 g/mol |

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Ortho-Cupration/Hydroxylation

This protocol is based on the reaction reported for the synthesis of 2-Methoxy-5-phenylphenol, adapted for the specific target molecule.[10]

Materials:

-

4-Methoxybiphenyl

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Copper(I) Cyanide (CuCN)

-

Lithium Chloride (LiCl)

-

tert-Butyl hydroperoxide (t-BuOOH) in decane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Cuprate Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (2.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq.) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate lithium tetramethylpiperidide (LTMP).

-

In a separate flame-dried flask, suspend copper(I) cyanide (1.0 eq.) and lithium chloride (2.0 eq.) in anhydrous THF. Cool this suspension to -78 °C.

-

Transfer the freshly prepared LTMP solution to the CuCN/LiCl suspension via cannula. Allow the mixture to warm to 0 °C and stir for 1 hour to form the (TMP)₂Cu(CN)Li₂ reagent.

-

Ortho-Cupration: Cool the cuprate reagent solution back down to -78 °C. Add a solution of 4-methoxybiphenyl (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.

-

Hydroxylation: Cool the reaction mixture back to -78 °C. Slowly add tert-butyl hydroperoxide (1.2 eq.) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Proposed Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This is a representative protocol based on general Suzuki-Miyaura coupling conditions.[6][9]

Materials:

-

5-Bromo-2-methoxyphenol

-

4-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the flask.

-

Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reaction: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow: General Organic Synthesis

Caption: General workflow for organic synthesis reactions.

References

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. hwpi.harvard.edu [hwpi.harvard.edu]

- 5. baranlab.org [baranlab.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-Methoxy-5-phenylphenol synthesis - chemicalbook [chemicalbook.com]

"application of 2-Methoxy-5-(4-methylphenyl)phenol in medicinal chemistry"

A comprehensive search for the medicinal chemistry applications, synthesis, and pharmacological activity of the specific compound "2-Methoxy-5-(4-methylphenyl)phenol" did not yield any direct scientific literature or data. The query returned information on related but structurally distinct molecules, including various methoxyphenols and biphenyl compounds.

No experimental data, such as IC50 or EC50 values, for "this compound" could be retrieved. Similarly, established experimental protocols for its synthesis or biological evaluation are not available in the public domain based on the conducted search. One compound with a similar name, 2-methoxy-5-(4-methylbenzoyl)phenol (CAS number 220248-35-9), was identified; however, this is a ketone derivative and not the phenolic compound specified in the query.

Due to the absence of specific data for "this compound," the following sections on quantitative data, experimental protocols, and signaling pathways could not be populated. Further research would be required to synthesize and characterize this molecule to determine its potential applications in medicinal chemistry.

Application Notes and Protocols for the Synthesis of Biphenols via Suzuki Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl compounds, including biphenols, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.[2] The synthesis of biphenols via Suzuki coupling typically involves the reaction of an aryl halide (or triflate) with an arylboronic acid or its ester derivative in the presence of a palladium catalyst, a ligand, and a base.[2][3] This document provides a detailed overview of the experimental setup, optimized protocols, and key considerations for the successful synthesis of biphenols using this powerful methodology.

General Reaction Scheme

The Suzuki-Miyaura coupling for the synthesis of biphenols can be represented by the following general scheme:

Where:

-

Ar¹-X : An aryl halide (X = I, Br, Cl) or triflate (X = OTf) bearing a protected or unprotected hydroxyl group.

-

Ar²-B(OR)₂ : An arylboronic acid (R = H) or a boronic acid ester (e.g., pinacol ester) with a hydroxyl substituent.

-

Pd catalyst : A palladium(0) or palladium(II) source.

-

Ligand : Typically a phosphine-based ligand that stabilizes the palladium catalyst.

-

Base : An inorganic or organic base required for the transmetalation step.

-

Ar¹-Ar² : The resulting biphenol product.

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki coupling reaction relies on a systematic workflow, from reagent preparation to product purification. The underlying catalytic cycle involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.

Detailed Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a general guideline for the synthesis of biphenols. The specific reagents, catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 mmol, 1-5 mol%)

-

Ligand (e.g., PPh₃, SPhos, XPhos; 0.02-0.10 mmol, 2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄; 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, n-Propanol/Water mixture)

-

Round-bottom flask, magnetic stir bar, condenser, nitrogen or argon source

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.1-1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the required time (typically 2-24 hours).[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biphenol.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields in Suzuki coupling reactions. The following tables summarize various conditions reported in the literature for the synthesis of biphenyl derivatives.

Table 1: Catalyst, Ligand, and Base Combinations

| Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | >95 | [4] |